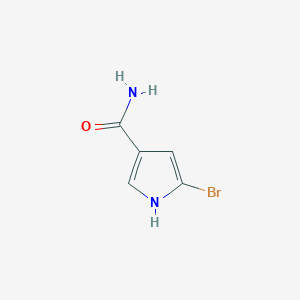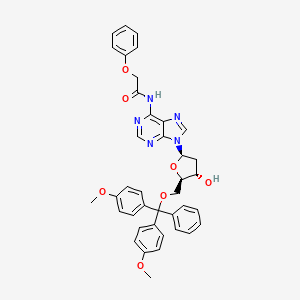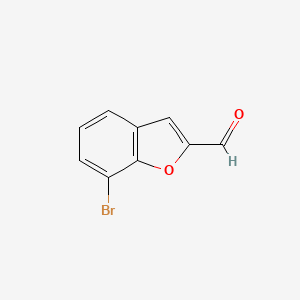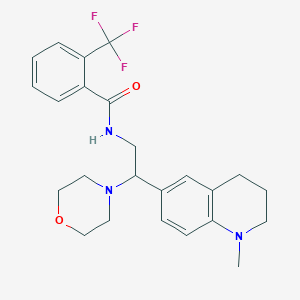
5-Bromo-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-pyrrole-3-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It has a molecular weight of 189.01 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrole-3-carboxamide consists of a pyrrole ring substituted with a bromine atom and a carboxamide group .Chemical Reactions Analysis
Pyrrole derivatives, including 5-Bromo-1H-pyrrole-3-carboxamide, are known to participate in a variety of chemical reactions. These can include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Wissenschaftliche Forschungsanwendungen
Asymmetric Annulation and Synthesis of Pyrrole Alkaloid Natural Products
A study by Trost and Dong (2007) highlights the use of a palladium-catalyzed asymmetric annulation process involving 5-bromopyrrole derivatives. This method facilitates the efficient construction of pyrrolopiperazinones, serving as key intermediates in synthesizing pyrrole alkaloid natural products. The researchers successfully applied this technique to synthesize (-)-longamide B and the first total syntheses of agesamides A and B, demonstrating the potential of 5-Bromo-1H-pyrrole-3-carboxamide derivatives in the synthesis of complex natural molecules Trost & Dong, 2007.
Regioselective Bromination of Acylated Pyrroles
Gao et al. (2018) described a substrate-controlled regioselective bromination method yielding 5-brominated pyrrole derivatives as the predominant product. This process, utilizing tetra-butyl ammonium tribromide (TBABr3), emphasizes the chemical versatility and strategic importance of manipulating pyrrole derivatives for synthetic applications, underscoring the significance of 5-Bromo-1H-pyrrole-3-carboxamide in synthetic chemistry Gao et al., 2018.
Enzyme-Catalyzed Bromination for Marine Natural Products
Wischang and Hartung (2011) explored the bromination of pyrroles in bromoperoxidase-catalyzed oxidations, producing bromopyrroles with high yields. This biomimetic approach for synthesizing brominated pyrrole derivatives, such as 5-Bromo-1H-pyrrole-3-carboxamide, highlights its potential in preparing marine natural products and exploring enzymatic reactions for synthetic applications Wischang & Hartung, 2011.
Synthesis and Characterization of Complex Molecules
Anuradha et al. (2014) reported on the synthesis, spectroscopic characterization, and crystal structure of a complex molecule derived from 5-bromoindazole, demonstrating the broad utility of brominated pyrrole derivatives in the detailed study and development of novel compounds with potential applications in material science and pharmaceuticals Anuradha et al., 2014.
Safety and Hazards
Zukünftige Richtungen
The pyrrole scaffold, to which 5-Bromo-1H-pyrrole-3-carboxamide belongs, is a potential source of biologically active compounds and is considered a promising target for drug discovery . Future research may focus on exploring this scaffold to its maximum potential against several diseases or disorders .
Wirkmechanismus
Target of Action
Similar compounds such as indole carboxamides have been found to inhibit a variety of enzymes and proteins . The presence of a carboxamide moiety in these compounds allows them to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
It is known that the carboxamide moiety in similar compounds can form hydrogen bonds with various enzymes and proteins, which in many cases, inhibits their activity . This suggests that 5-Bromo-1H-pyrrole-3-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways due to their ability to inhibit various enzymes and proteins
Pharmacokinetics
Similar compounds have been found to have high selectivity and metabolic stability .
Result of Action
Similar compounds have been found to inhibit the activity of various enzymes and proteins, which can have a wide range of effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be moderately mobile in the environment
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(2-8-4)5(7)9/h1-2,8H,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTHEPKJUZUPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrole-3-carboxamide | |
CAS RN |
1927879-23-9 |
Source


|
| Record name | 5-bromo-1H-pyrrole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)



![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)